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molecular formula C8H10N2O2 B112179 2-Amino-5-methoxybenzamide CAS No. 1882-71-9

2-Amino-5-methoxybenzamide

Cat. No. B112179
M. Wt: 166.18 g/mol
InChI Key: NWZIAOBMRQYTTD-UHFFFAOYSA-N
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Patent
US07544699B2

Procedure details

To a solution of 6-methoxy-1H-benzo[d][1.3]oxazine-2,4-dione (7.0 g, 36.2 mmol) in THF (50 mL) was added NH4OH (20 mL) and the reaction was stirred at rt for 1 h. The solution was concentrated under reduced pressure and dried to give 5.0 g of 2-amino-5-methoxy-benzamide as a dark brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[NH:7]C(=O)[O:9][C:10](=O)[C:5]=2[CH:4]=1.[NH4+:15].[OH-]>C1COCC1>[NH2:7][C:6]1[CH:13]=[CH:14][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:10]([NH2:15])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=CC2=C(NC(OC2=O)=O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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